molecular formula C17H15ClN2O3 B4518650 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl dimethylcarbamate

3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl dimethylcarbamate

Cat. No.: B4518650
M. Wt: 330.8 g/mol
InChI Key: JEKYRSVETBZGSZ-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl dimethylcarbamate is an organic compound that belongs to the class of benzoxazoles This compound is characterized by the presence of a chlorobenzyl group attached to a benzoxazole ring, which is further substituted with a dimethylcarbamate group

Scientific Research Applications

3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl dimethylcarbamate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl dimethylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-20(2)17(21)22-13-7-8-14-15(19-23-16(14)10-13)9-11-3-5-12(18)6-4-11/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKYRSVETBZGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=NO2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl dimethylcarbamate
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3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl dimethylcarbamate
Reactant of Route 3
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3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl dimethylcarbamate
Reactant of Route 4
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3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl dimethylcarbamate
Reactant of Route 5
3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl dimethylcarbamate
Reactant of Route 6
Reactant of Route 6
3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl dimethylcarbamate

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